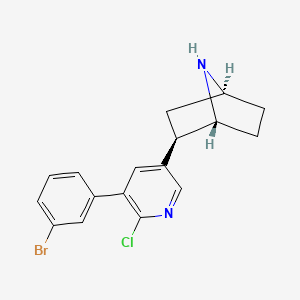

3'-(3-Bromophenyl)epibatidine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C17H16BrClN2 |

|---|---|

Molekulargewicht |

363.7 g/mol |

IUPAC-Name |

(1R,2R,4S)-2-[5-(3-bromophenyl)-6-chloropyridin-3-yl]-7-azabicyclo[2.2.1]heptane |

InChI |

InChI=1S/C17H16BrClN2/c18-12-3-1-2-10(6-12)15-7-11(9-20-17(15)19)14-8-13-4-5-16(14)21-13/h1-3,6-7,9,13-14,16,21H,4-5,8H2/t13-,14+,16+/m0/s1 |

InChI-Schlüssel |

AZUKJENWDLWCOX-SQWLQELKSA-N |

Isomerische SMILES |

C1C[C@@H]2[C@H](C[C@H]1N2)C3=CC(=C(N=C3)Cl)C4=CC(=CC=C4)Br |

Kanonische SMILES |

C1CC2C(CC1N2)C3=CC(=C(N=C3)Cl)C4=CC(=CC=C4)Br |

Herkunft des Produkts |

United States |

Sophisticated Synthetic Methodologies for 3 3 Bromophenyl Epibatidine and Analogous Compounds

Strategic Approaches to the Epibatidine (B1211577) Azabicyclic Core Synthesis

The construction of the 7-azabicyclo[2.2.1]heptane core is the foundational challenge in the synthesis of epibatidine and its derivatives. This rigid bicyclic system, with its specific stereochemical requirements, has been the target of various elegant synthetic solutions.

The Diels-Alder reaction provides a powerful and convergent approach to the azabicyclic core of epibatidine. scielo.br This pericyclic reaction, involving a [4+2] cycloaddition between a diene and a dienophile, can rapidly generate the bicyclic skeleton. sygnaturediscovery.comresearchgate.net A common strategy involves the reaction of an N-protected pyrrole (B145914), serving as the diene component, with a suitable dienophile. scielo.brnih.gov

Stereochemical control, particularly achieving the desired exo-isomer, is a critical aspect of these syntheses. The choice of dienophile and the protecting group on the pyrrole nitrogen can significantly influence the endo/exo selectivity. For instance, the reaction between N-Boc-pyrrole and specific dienophiles can show high selectivity. scielo.br In one approach, the Diels-Alder reaction of N-carbomethoxypyrrole with phenylsulfonyl 6-chloro-3-pyridyl acetylene (B1199291) was utilized, followed by several steps to yield a racemic mixture of epibatidine. researchgate.net Another strategy employed a chiral dienophile, di-(l)-menthyl (R)-allene-1,3-dicarboxylate, which reacted with N-Boc-pyrrole to give the endo-adduct as the sole product, attributing the high selectivity to steric repulsion between the Boc group and the menthyl group. scielo.br

Subsequent transformations are required to convert the Diels-Alder adduct into the final azabicyclic core. These steps often include the reduction of double bonds and functional group manipulations, such as ozonolysis, to install the necessary features for the final product. scielo.br

Table 1: Examples of Diels-Alder Reactions in Epibatidine Core Synthesis

| Diene | Dienophile | Key Feature | Outcome | Reference |

| N-Boc-pyrrole | Di-(l)-menthyl (R)-allene-1,3-dicarboxylate | Chiral auxiliary on dienophile | High endo selectivity due to steric hindrance | scielo.br |

| N-carbomethoxypyrrole | Phenylsulfonyl 6-chloro-3-pyridyl acetylene | Versatile four-step route | Formation of racemic epibatidine after subsequent steps | researchgate.net |

| N-protected pyrrole | Dimethyl acetylenedicarboxylate | Differentiation of ester groups | Intermediate for bioactive compounds | researchgate.net |

Palladium-catalyzed reactions, particularly the Heck reaction, offer a distinct and powerful method for forming the azabicyclic core. The reductive Heck coupling has been effectively used to synthesize epibatidine and its analogues. nih.govresearchgate.net This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, followed by a reduction step that introduces a new C-H bond. nih.gov

A highly convergent and stereoselective synthesis of (±)-epibatidine was achieved using a reductive palladium-catalyzed Heck-type coupling as the key step. youtube.com This approach is noted for being concise and completely stereoselective for the required exo-isomer. youtube.com The reaction typically involves an intramolecular cyclization of a carefully designed precursor. For instance, a palladium-catalyzed cascade Heck cyclization can be used to access complex heterocyclic structures. nih.gov The mechanism of the reductive Heck reaction involves the formation of an alkylpalladium(II) intermediate, which is then intercepted by a hydride source, such as a formate, to form a new C-H bond, often preventing the competing β-hydride elimination pathway. nih.gov

This methodology has been applied to the synthesis of various epibatidine analogues by coupling 2-azabicyclo[2.2.1]hept-5-ene derivatives with different aryl halides under reductive Heck conditions. nih.govresearchgate.net

Achieving high enantiomeric purity is crucial, and chemoenzymatic strategies provide an elegant solution. These methods leverage the high stereoselectivity of enzymes to produce chiral building blocks for the synthesis of enantiomerically pure epibatidine. rsc.orgrsc.org

A notable example involves the use of the microorganism Pseudomonas putida UV4. This bacterium can perform a cis-dihydroxylation of bromobenzene, yielding a chiral cis-dihydrocatechol. rsc.orgrsc.org This enantiopure intermediate serves as a versatile starting material. In one formal synthesis, this dihydrodiol was converted into (−)-epibatidine over eleven steps with complete control of stereochemistry. rsc.org This route highlights the power of using enzymes to create chiral synthons from simple achiral starting materials, which can then be elaborated into complex natural products. rsc.org

Another key step in a chemoenzymatic approach was an unprecedented palladium-catalyzed disproportionation reaction, which provided access to the (+)-enantiomer of a key intermediate, thus enabling a formal synthesis of (+)-epibatidine. rsc.orgrsc.org

Palladium-Catalyzed Coupling Reactions in Bicyclic Core Formation (e.g., Heck Cyclization)

Regioselective Functionalization for Aryl Substitution at the 3'-Position

Once the azabicyclic core is established, the next critical phase is the introduction of the substituted aryl moiety. For 3'-(3-Bromophenyl)epibatidine, this involves first attaching a phenyl group to the pyridine (B92270) ring of an epibatidine precursor and then regioselectively brominating that phenyl ring.

The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for forming carbon-carbon bonds between aryl groups. acs.orgnih.gov It is the key reaction for synthesizing 3'-phenyl epibatidine analogues. nih.govnih.gov This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide.

In the synthesis of 3'-(substituted phenyl)epibatidine analogues, a common precursor is a brominated epibatidine derivative, which is then coupled with a substituted phenylboronic acid. nih.govnih.gov For example, a series of 3'-(substituted phenyl)epibatidine analogues were prepared by coupling various phenylboronic acids with a suitable epibatidine precursor using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium carbonate. acs.orgresearchgate.net The reaction conditions, including the choice of catalyst, base, and solvent system (e.g., toluene/ethanol/water), are optimized to achieve good yields of the cross-coupled products. acs.org This method's tolerance for a wide range of functional groups makes it ideal for creating libraries of analogues for structure-activity relationship studies. nih.govnih.gov

Table 2: Suzuki-Miyaura Coupling for Synthesis of Phenyl-Epibatidine Analogues

| Epibatidine Precursor | Boronic Acid/Ester | Catalyst | Conditions | Outcome | Reference |

| 2-exo-(2′-amino-3′-bromo-5′-pyridinyl)-7-azabicyclo[2.2.1]heptane | 2-Fluoropyridine-5-boronic acid | Pd(OAc)₂, P(o-tolyl)₃ | Na₂CO₃, DME, H₂O, 80 °C | Bipyridine intermediate formation | acs.org |

| Bromo-epibatidine intermediate | 4-Carbamoylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃, Dioxane-water | Synthesis of 3'-(4-carbamoylphenyl) analogue | nih.gov |

| 2-exo-(2′-fluoro-3′-bromo-5′-pyridinyl)-7-azabicyclo[2.2.1]heptane | 2-Aminopyridine-5-pinacol boronic ester | Pd(PPh₃)₄ | K₂CO₃, 1,4-dioxane, H₂O, 110 °C | Synthesis of diamine product in 67% yield | acs.org |

The final step in the synthesis of this compound is the selective introduction of a bromine atom onto the 3-position of the phenyl ring. Regioselective halogenation of aromatic rings is a well-established but sometimes challenging transformation. The directing effects of existing substituents on the ring play a crucial role.

For the synthesis of the target compound, one would start with a 3'-phenyl epibatidine analogue and perform an electrophilic aromatic substitution (bromination). The regioselectivity of this reaction depends on the other substituents present on the phenyl ring. If no other substituents are present, direct bromination would likely lead to a mixture of ortho, meta, and para isomers, requiring separation.

A more controlled approach involves using a directing group. For instance, a meta-directing group could be installed on the phenyl ring prior to bromination and then removed or modified afterward. Alternatively, modern synthetic methods allow for more precise control. For example, strategies involving directed ortho-metalation followed by reaction with a bromine source can achieve high regioselectivity, although this would typically direct bromine to the ortho position relative to the directing group. nih.gov For meta-bromination, one might employ a substrate with a pre-installed directing group at a position that electronically favors meta-substitution. Another advanced strategy involves the use of specifically designed pyridyne precursors, where substituents can be used to distort the intermediate and direct the regioselectivity of nucleophilic additions, although this is more relevant for substitutions on the pyridine ring itself. nih.gov A practical method for the regioselective bromination of certain aromatics involves using a combination of hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂) in solvents like methanol (B129727) or ethanol, which has been shown to provide good yields and selectivity for specific substrates. worktribe.com

Implementation of Cross-Coupling Reactions for Phenyl Moiety Incorporation (e.g., Suzuki-Miyaura Coupling)

Synthesis of Stereoisomers and Conformationally Constrained this compound Analogs

The biological activity of epibatidine analogs is highly dependent on their three-dimensional structure. Both stereochemistry and conformational flexibility are critical determinants of a compound's affinity and selectivity for various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. nih.govmdpi.com Consequently, significant research has focused on methods to synthesize specific stereoisomers and to lock the molecule into preferred conformations.

The synthesis of specific stereoisomers is crucial because enantiomers of a chiral drug can have widely different pharmacological and toxicological profiles. Methodologies for achieving enantiopure compounds often involve asymmetric synthesis, where a chiral catalyst or auxiliary is used to favor the formation of one enantiomer over the other. One notable approach is the Diels-Alder reaction between arynes and chiral furans or pyrroles to produce unsymmetrical azabicyclic scaffolds as single enantiomers. scholaris.ca This strategy highlights how conformational effects can be leveraged to achieve high diastereoselectivity. scholaris.ca Alternatively, racemic mixtures can be synthesized and then separated into individual enantiomers through chiral chromatography or resolution with a chiral resolving agent. citycollegekolkata.org

Conformationally constrained analogs are designed to reduce the molecule's flexibility, thereby locking it into a bioactive conformation that may enhance binding to a specific receptor subtype. This can lead to improved potency and selectivity. Key strategies to introduce conformational rigidity include:

Radical Cyclization: This method has been employed to create novel bridged structures. For instance, conformationally constrained epibatidine analogues have been synthesized using a radical cyclization as the key step to form additional rings, thus restricting the rotational freedom of the molecule. nih.gov

Intramolecular Heck Coupling: Palladium-catalyzed reactions, such as the intramolecular reductive Heck-type coupling, are powerful tools for forging new carbon-carbon bonds to create "conformationally locked" analogs of epibatidine. researchgate.net

Ring Annulation: Fusing an additional ring to the 7-azabicyclo[2.2.1]heptane or the pyridine moiety is another common approach. researchgate.net These fused rings restrict the orientation of the pyridine ring relative to the bicyclic core.

Table 1: Synthetic Strategies for Stereoisomers and Conformationally Constrained Epibatidine Analogs

| Analog Type | Key Synthetic Methodology | Purpose | Reference |

|---|---|---|---|

| Enantiomerically Pure Analogs | Asymmetric Diels-Alder Reaction | To obtain a single desired stereoisomer, exploiting conformational effects for high diastereoselectivity. | scholaris.ca |

| Resolved Racemic Analogs | Resolution of racemates (e.g., via chiral chromatography) | To separate and evaluate the individual enantiomers of a synthesized racemic mixture. | citycollegekolkata.org |

| Bridged Constrained Analogs | Radical Cyclization | To introduce new covalent bridges that lock the molecular conformation and study nAChR subtype selectivity. | nih.gov |

| Fused-Ring Constrained Analogs | Intramolecular Reductive Palladium-Catalyzed Heck-Type Coupling | To create conformationally locked structures by fusing a ring system to the core structure. | researchgate.net |

Design and Synthesis of Diversified Compound Libraries for High-Throughput Screening

To efficiently discover new leads with improved therapeutic profiles, researchers often employ high-throughput screening (HTS), which requires access to a large and structurally diverse collection of compounds. nih.gov The design and synthesis of diversified compound libraries based on the this compound scaffold is a strategic approach to systematically explore the chemical space around this pharmacophore.

The core principle in designing such libraries is to introduce a variety of substituents at different positions on the parent molecule to probe their effects on biological activity. For epibatidine analogs, modifications are commonly made on both the pyridine ring and the azabicyclic system. A series of 3'-(substituted pyridine)epibatidine analogs, for example, were synthesized to evaluate how different groups on the pyridine ring influence binding at nAChRs. acsmedchem.org Similarly, another library of 2′-fluoro-3′-(substituted pyridinyl)deschloroepibatidine analogues was created to systematically study the impact of various electron-donating and electron-withdrawing groups. acs.org

The synthesis of these libraries often relies on robust and versatile chemical reactions that can accommodate a wide range of starting materials. Modern synthetic strategies include:

Combinatorial Chemistry: This approach allows for the rapid synthesis of a large number of different but structurally related molecules. By combining a set of building blocks in all possible combinations, a diverse library can be generated efficiently. rsc.org

Fragment-Based Drug Discovery (FBDD): This technique starts with identifying small, low-affinity "fragments" that bind to the target protein. These initial hits are then grown or combined to produce more potent leads. rsc.org This method can be more efficient than traditional HTS, as it explores chemical space more effectively with a smaller library. rsc.org

Parallel Synthesis: This involves conducting multiple reactions simultaneously in separate reaction vessels. This allows for the creation of a focused library of compounds where a common core is decorated with a variety of substituents. Suzuki and Stille cross-coupling reactions are particularly useful for this purpose, for instance, in coupling various aryl or heteroaryl groups to a bromo-substituted precursor like 3'-bromo-epibatidine.

These synthesized libraries are then evaluated in HTS assays, such as automated patch-clamp systems, to rapidly assess their activity on different nAChR subtypes. nih.gov This systematic process of design, synthesis, and screening is essential for identifying novel analogs with optimized potency, selectivity, and reduced toxicity. nih.gov

Table 2: Examples of Diversified Epibatidine Analog Libraries for HTS

| Library Description | Diversification Strategy | Screening Target/Purpose | Reference |

|---|---|---|---|

| 3'-(Substituted pyridine)epibatidine analogs | Variation of substituents on the pyridine ring. | Evaluation of binding affinity and pharmacological activity at α4β2 and α7 nAChRs. | acsmedchem.org |

| 2′-Fluoro-3′-(substituted pyridinyl)deschloroepibatidine analogues | Introduction of various electron-withdrawing and -donating groups on the pyridine ring. | Determination of effects on nAChR binding and in vivo antagonist activity. | acs.org |

| Fragment libraries for Acetylcholine-Binding Protein (AChBP) | Screening of fragments followed by optimization using combinatorial chemistry. | To identify novel binding motifs and rapidly explore SAR for nAChR ligands. | rsc.org |

| Epibatidine and homoepibatidine (B10826719) analogues | Modification of the azabicyclic core (e.g., 8-azabicyclo[3.2.1]octane) and pyridine substitution. | To develop ligands with high selectivity for the α4β2 nAChR subtype and reduced toxicity for PET imaging. | nih.gov |

In Depth Pharmacological Characterization of 3 3 Bromophenyl Epibatidine at Nicotinic Acetylcholine Receptors

Quantification of Binding Affinity and Ligand-Receptor Selectivity Profiles

The binding affinity of 3'-(3-Bromophenyl)epibatidine has been quantified through radioligand binding assays, primarily using [³H]epibatidine for α4β2* nAChRs and [¹²⁵I]iodoMLA for α7 nAChRs. These studies allow for a detailed understanding of the compound's potency and selectivity across different nAChR subtypes. nih.govacs.org

Differential Interactions with α4β2 nAChR Subtypes

Research on a series of 3'-(substituted phenyl)epibatidine analogues demonstrates that these compounds, including the 3-bromophenyl derivative, retain a high affinity for the α4β2 nAChR subtype, which is comparable to that of the parent compound, epibatidine (B1211577). nih.govacs.org In a comprehensive study, this compound (referred to as compound 5f) was shown to have a Kᵢ value of 0.019 nM at the α4β2 nAChR. This indicates exceptionally potent binding. acs.org

The affinity of the 3-bromo analogue is slightly higher than that of epibatidine itself and is consistent with the trend observed for other 3'-halogenated phenyl analogues, where the 3'-substituted compounds generally exhibit slightly higher affinity than their 4'-substituted counterparts. acs.org The addition of a bulky phenyl group at the 3'-position does not negatively impact receptor recognition at α4β2* nAChRs. nih.gov

Data sourced from Carroll et al., 2010. acs.org

Specificity and Potency at α7 nAChR Subtypes

In contrast to its high affinity for the α4β2 subtype, this compound demonstrates a significantly weaker affinity for the α7 nAChR. acs.org Its Kᵢ value at the α7 nAChR is reported as 40.5 nM. acs.org

This profile indicates a high degree of selectivity for the α4β2 subtype over the α7 subtype. The selectivity ratio (Kᵢ α7 / Kᵢ α4β2) for this compound is approximately 2130-fold. This pronounced selectivity is a common feature among the 3'-(substituted phenyl)epibatidine analogues, which all display a marked preference for α4β2 receptors. acs.org For comparison, while the 3'-(4-chlorophenyl)epibatidine (B10790635) analogue (5e) showed the highest affinity for the α7 receptor in its series with a Kᵢ of 30.5 nM, it still maintained over 2000-fold selectivity for α4β2. acs.org

Data sourced from Carroll et al., 2010. acs.org

Evaluation of Binding to α3β4 and Other Neuronal nAChR Subunits

While detailed binding data for this compound at the α3β4 subtype are not extensively reported in the primary literature, studies on closely related analogues provide some insight. For instance, a series of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues were found to be antagonists at the α3β4 subtype. nih.gov Given that epibatidine itself is a potent agonist at ganglionic α3β4 nAChRs, a property linked to its toxicity, the development of analogues often aims to reduce activity at this subtype to improve the therapeutic window. mdpi.com The high selectivity of the 3'-(substituted phenyl) series for α4β2 over other subtypes like α7 suggests a potential for reduced activity at α3β4 as well, though specific Kᵢ values for the 3-bromo derivative are not available. acs.org

Determination of Functional Efficacy: Agonism, Partial Agonism, and Antagonism at nAChRs

Despite having a binding affinity comparable to the potent agonist epibatidine, this compound and its related analogues exhibit a more complex functional profile, behaving as partial agonists with varying degrees of agonist and antagonist effects. nih.govacs.orgnih.gov In vivo studies in mice using analgesia tests (tail-flick and hot-plate) show that these compounds have agonist potencies more similar to nicotine (B1678760) than to the highly potent epibatidine. acs.org

The high binding affinity combined with weaker agonist potency suggests that these analogues may also act as functional antagonists. nih.gov Indeed, the 3'-(substituted phenyl) analogues, including the 3-fluoro and 3-chloro derivatives, were found to be potent antagonists of nicotine-induced effects in analgesia tests. nih.govacs.org This mixed agonist-antagonist profile is characteristic of partial agonists like varenicline (B1221332). Specifically, 3'-(3-Fluorophenyl)epibatidine and 3'-(3-chlorophenyl)epibatidine (B10790564) were found to be more potent than varenicline as both agonists and antagonists in certain functional assays. nih.govacs.org While specific functional data for the 3-bromo derivative is not singled out, it is part of this series of potent partial agonists. acs.org

Mechanisms of Receptor Activation and Deactivation by this compound Analogs

The mechanism by which this compound and its analogues interact with nAChRs is informed by structure-activity relationship (SAR) studies. The parent compound, epibatidine, is a potent full agonist. ncats.io The introduction of a substituted phenyl group at the 3'-position of the pyridine (B92270) ring fundamentally alters the functional outcome, shifting the profile from full agonism to partial agonism. acs.org

This modification likely interferes with the conformational changes required for full receptor activation (channel gating) after the initial binding event. While the azabicyclic core and the pyridine nitrogen of the epibatidine structure ensure high-affinity binding to the orthosteric site, the bulky 3'-(3-bromophenyl) substituent may sterically hinder the complete transition to the open channel state or may promote a transition to a desensitized state. This results in a compound that can effectively compete with and displace agonists like acetylcholine (B1216132) or nicotine (explaining its antagonist properties) but can only weakly elicit a response on its own (explaining its limited agonist properties).

Influence of nAChR Accessory Subunits on Ligand Activity and Selectivity

There is no specific research available detailing the influence of nAChR accessory subunits (such as α5, β3, or α6) on the activity and selectivity of this compound. However, studies on other epibatidine derivatives have highlighted the critical role these subunits play.

The stoichiometry of the receptor—for example, high-sensitivity (α4)₂(β2)₃ versus low-sensitivity (α4)₃(β2)₂—and the presence of accessory subunits like α5 can significantly alter the efficacy and potency of ligands. For some epibatidine analogues, activity was shown to be much greater at high-sensitivity α4β2 receptors, while they acted as potent desensitizers or antagonists at low-sensitivity receptors. The inclusion of an α5 subunit can further modify these responses. Given these findings with related compounds, it is highly probable that the pharmacological profile of this compound would also be modulated by the specific subunit composition and stoichiometry of the target α4β2* nAChRs in vivo, but direct experimental evidence is currently lacking.

Advanced In Vitro Methodologies for Pharmacological Assessment

The pharmacological profile of this compound has been extensively studied using sophisticated in vitro techniques. These methods allow for a detailed analysis of its binding affinity and functional activity at various nAChR subtypes.

Competitive Radioligand Displacement Assays utilizing [3H]Epibatidine and Analogs

Competitive radioligand displacement assays are a fundamental technique for determining the binding affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand, such as [3H]epibatidine, is used to label the target receptors. The ability of an unlabeled compound, in this case, this compound, to displace the radioligand is measured, providing an indication of its binding affinity (Ki value).

Studies have shown that 3'-(substituted phenyl)epibatidine analogues, including the 3-bromophenyl variant, exhibit high affinity for the α4β2 nAChR subtype, which is the most abundant subtype in the brain. nih.govnih.gov The affinity of these analogues is often comparable to that of epibatidine itself. nih.gov Research on a series of 3'-(substituted phenyl)epibatidine analogues revealed that they all possessed affinities for the α4β2 nAChR similar to epibatidine. nih.gov The binding assays are typically performed using tissue homogenates from specific brain regions, such as the cerebral cortex of rats, where the α4β2 subtype is predominant. acs.org

The affinity of cholinergic agents for nAChRs can be determined using [3H]epibatidine as the radioligand in cells expressing specific receptor subtypes. nih.gov For instance, the binding of (±)-[3H]epibatidine has been characterized in rat forebrain homogenates, revealing two distinct binding sites with high affinities. nih.gov This highlights the utility of [3H]epibatidine in characterizing neuronal nicotinic receptors. nih.gov

The following table summarizes the binding affinities (Ki) of this compound and related compounds for the α4β2* nAChR, as determined by competitive displacement of [3H]epibatidine.

| Compound | Ki (nM) for α4β2* nAChR |

| This compound | Data not explicitly found for this specific analog in the provided search results. |

| Epibatidine | 0.026 nih.gov |

| Varenicline | 0.12 nih.gov |

| 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine (5a) | 0.009 nih.gov |

| 3'-(3-Aminophenyl)epibatidine (5j) | Data not explicitly provided, but described as a potent functional agonist and antagonist. nih.gov |

| 3'-(3-Fluorophenyl)epibatidine (5c) | Data not explicitly provided, but described as more potent than varenicline in some tests. nih.gov |

| 3'-(3-Chlorophenyl)epibatidine (5e) | Data not explicitly provided, but described as more potent than varenicline in some tests. nih.gov |

Electrophysiological and Calcium Flux Assays in Recombinant Cell Systems

To understand the functional consequences of a compound binding to a receptor, electrophysiological and calcium flux assays are employed. These techniques are often performed in recombinant cell systems, such as Xenopus oocytes or human embryonic kidney (HEK) cells, which have been engineered to express specific nAChR subtypes.

Electrophysiology, specifically the two-electrode voltage clamp technique in Xenopus oocytes, allows for the direct measurement of ion flow through the nAChR channel upon agonist application. acs.org This provides information on whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (activates the receptor but with lower efficacy than a full agonist). acs.org Studies on 3'-(substituted phenyl)epibatidine analogues have revealed that they can act as partial agonists with varying degrees of functional agonist and antagonist activity. nih.gov For example, initial electrophysiological screening of some 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues showed them to be antagonists at α4β2-, α3β4-, and α7-nAChRs. nih.gov

Calcium flux assays, often utilizing a fluorescent imaging plate reader (FLIPR), provide another means to assess the functional activity of nAChRs. plos.orgnih.gov These assays measure changes in intracellular calcium concentrations that occur upon receptor activation. nih.gov Application of epibatidine, a non-selective nAChR agonist, can result in detectable fluorescence responses in cells expressing functional nAChRs. plos.org

The functional activity of this compound and related compounds at different nAChR subtypes is summarized in the table below.

| Compound | nAChR Subtype | Functional Activity |

| This compound | α4β2, α3β4, α7 | Data not explicitly found for this specific analog in the provided search results. |

| Epibatidine | α4β2, α3β4, α7 | Full agonist acs.org |

| 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine analogues | α4β2, α3β4, α7 | Generally antagonists nih.gov |

| 3'-(3-Dimethylaminophenyl)epibatidine (5m) | - | Nicotinic partial agonist nih.gov |

| 3'-(3-Aminophenyl)epibatidine (5j) | - | Potent functional agonist and antagonist nih.gov |

| 3'-(3-Fluorophenyl)epibatidine (5c) | - | More potent agonist and antagonist than varenicline in specific tests nih.gov |

| 3'-(3-Chlorophenyl)epibatidine (5e) | - | More potent agonist and antagonist than varenicline in specific tests nih.gov |

Computational Chemistry and Molecular Modeling for Rational Design of 3 3 Bromophenyl Epibatidine Derivatives

Molecular Docking Simulations to Predict Ligand-Receptor Binding Modes

Molecular docking is a cornerstone in computational drug design, employed to predict the preferred orientation and interaction of a ligand when bound to a receptor's active site. For 3'-(3-Bromophenyl)epibatidine and its analogs, docking simulations are performed using models of nAChR subtypes, often based on crystal structures of the homologous acetylcholine-binding protein (AChBP). nih.govnih.gov These simulations are crucial for understanding the structural basis of their potent activity.

Docking studies reveal that epibatidine (B1211577) and its derivatives occupy a hydrophobic cavity at the interface between two subunits of the nAChR. nih.gov The binding is primarily driven by specific interactions with key amino acid residues from the principal (+) face (Loops A, B, C) and the complementary (-) face (Loops D, E, F) of the binding site. nih.govnih.govconicet.gov.ar

Key interaction hotspots identified for epibatidine-like ligands include:

Cation-π Interaction: A critical interaction occurs between the protonated nitrogen of the azabicyclo[2.2.1]heptane ring and the indole (B1671886) ring of a tryptophan residue (Trp147 in AChBP, Trp145 in α7 nAChR). nih.govpnas.orgembopress.org This interaction is a hallmark of agonist binding at nAChRs.

Hydrogen Bonding: A hydrogen bond often forms between the ligand's protonated amine and the backbone carbonyl oxygen of the same key tryptophan residue (Trp147). pnas.orgembopress.org

Aromatic/Hydrophobic Interactions: The aromatic portions of the ligand, such as the pyridine (B92270) and phenyl rings of this compound, are nestled within an aromatic box formed by several tyrosine residues (e.g., Tyr93, Tyr188, Tyr195) and the key tryptophan (Trp147). nih.govembopress.org

Loop C Dynamics: Upon agonist binding, Loop C of the receptor undergoes a conformational change, moving to "cap" the binding pocket and trap the ligand, a movement considered essential for channel gating. conicet.gov.arpnas.org

For 3'-(substituted phenyl)epibatidine analogues, docking simulations suggest that the bulky phenyl group at the 3'-position can be accommodated within the binding pocket and can form additional interactions, influencing affinity and selectivity. nih.gov The specific position and nature of the substituent on the phenyl ring (e.g., the bromine atom in this compound) would further modulate these interactions.

| Interaction Type | Key Receptor Residue (AChBP/α7 homology) | Ligand Moiety Involved |

| Cation-π | Trp147 / Trp145 | Protonated Nitrogen of Azabicycloheptane |

| Hydrogen Bond | Trp147 / Trp145 (backbone C=O) | Protonated Nitrogen of Azabicycloheptane |

| Aromatic Stacking | Tyr93, Tyr188, Tyr195 | Pyridine Ring, Phenyl Ring |

| Hydrophobic Contact | Leu106, Leu116 | Azabicycloheptane Moiety |

Table 1: Summary of key molecular interactions for epibatidine derivatives within the nAChR binding site as predicted by molecular docking simulations. nih.govpnas.orgembopress.org

Docking algorithms use scoring functions to estimate the binding free energy (ΔG) of the ligand-receptor complex, allowing for the prediction of binding affinities (often expressed as Ki values). unime.it While these predictions are approximations, they are invaluable for ranking a series of analogs and prioritizing which compounds to synthesize. For instance, studies on various 3'-(substituted phenyl)deschloroepibatidine analogues have shown that despite the addition of a bulky phenyl group, high affinity for α4β2* nAChRs is maintained, with Ki values often in the sub-nanomolar range. nih.gov These computational predictions generally correlate well with experimentally determined binding affinities from radioligand binding assays. uni-duesseldorf.de

| Compound | Substituent at 3'-position | Experimental Ki (nM) for α4β2* nAChR |

| Epibatidine | H | 0.026 |

| 3'-(3-Aminophenyl)epibatidine | 3-Aminophenyl | N/A (reported as potent) nih.gov |

| 3'-(3-Chlorophenyl)epibatidine (B10790564) | 3-Chlorophenyl | N/A (reported as potent) nih.gov |

| 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine | 4-Nitrophenyl | 0.009 |

| 2'-Fluoro-3'-(4-carbamoylphenyl)deschloroepibatidine | 4-Carbamoylphenyl | 0.053 |

Table 2: Comparison of experimental binding affinities for various 3'-(substituted phenyl)epibatidine analogues, highlighting the potent affinity for the α4β2 nAChR subtype. nih.govnih.gov*

Analysis of Docked Conformations and Interaction Hotspots within nAChR Binding Sites

Pharmacophore Modeling for De Novo Ligand Design and Optimization

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a ligand must possess to be recognized by a specific receptor. For nicotinic agonists, the pharmacophore generally consists of a protonated nitrogen (acting as a hydrogen bond donor) and a hydrogen bond acceptor (like the pyridine nitrogen), separated by a critical distance. researchgate.netmmsl.cz Based on the high-affinity ligand epibatidine, this optimal distance is estimated to be around 4.8 to 5.5 Å. researchgate.netmmsl.cz

This model serves as a blueprint for the de novo design of novel ligands. By ensuring new chemical scaffolds conform to these pharmacophoric features, chemists can design compounds with a high probability of binding to nAChRs. nih.gov For derivatives like this compound, the core epibatidine structure already satisfies the primary pharmacophore. The addition of the 3-bromophenyl group serves to explore additional chemical space within the binding pocket, aiming to enhance subtype selectivity and fine-tune functional activity (e.g., creating partial agonists or antagonists). nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity Analysis (e.g., HOMO/LUMO, Charge Distribution)

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to analyze the electronic structure of ligands like this compound. These calculations provide insights into properties that govern intermolecular interactions, such as electrostatic potential and charge distribution. researchgate.net

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. researchgate.net The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net Understanding these electronic properties is crucial for rationalizing the strength of key interactions like the cation-π bond and for designing derivatives with improved binding characteristics.

Molecular Dynamics Simulations to Investigate Ligand-Receptor Complex Stability and Conformational Flexibility

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. conicet.gov.ar By simulating the movements of all atoms in the system, MD can assess the stability of a docked conformation and explore the conformational flexibility of both the ligand and the receptor. biorxiv.org

For a complex of this compound and an nAChR model, MD simulations can:

Validate the stability of the initial docking pose.

Observe dynamic conformational changes, such as the capping motion of Loop C, which is linked to receptor activation. conicet.gov.ar

Analyze the role of water molecules in mediating ligand-receptor interactions.

Provide a more accurate estimation of binding free energies by accounting for entropic contributions.

These simulations have been instrumental in understanding how agonist binding is transduced into the opening of the ion channel. conicet.gov.arbiorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For epibatidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. uni-duesseldorf.de

In a typical 3D-QSAR study, a training set of ligands with known binding affinities (like various epibatidine analogs) are structurally aligned. uni-duesseldorf.de CoMFA and CoMSIA then calculate the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around the molecules. The resulting models generate contour maps that visualize regions where modifications to the chemical structure would likely increase or decrease binding affinity. uni-duesseldorf.de

For example, these maps can rationalize how different substituents on the phenyl ring of 3'-phenylepibatidine derivatives impact binding. uni-duesseldorf.de A bromine atom at the 3-position, as in this compound, could be analyzed for its steric bulk and electrostatic contribution in the context of these predictive maps. Such models have demonstrated strong predictive power for newly synthesized ligands, making QSAR an essential tool for guiding the rational design of the next generation of epibatidine-based therapeutics. uni-duesseldorf.de

| QSAR Method | Statistical Parameter | Value | Interpretation |

| CoMFA | q² (cross-validated) | 0.692 | Good internal predictive ability |

| CoMFA | r² (non-cross-validated) | 0.928 | Strong correlation for the training set |

| CoMSIA | q² (cross-validated) | 0.701 | Good internal predictive ability |

| CoMSIA | r² (non-cross-validated) | 0.899 | Strong correlation for the training set |

| CoMFA/CoMSIA | Predictive r² (test set) | 0.614 / 0.660 | High quality and predictive power for new compounds |

Table 3: Statistical results from a 3D-QSAR study on epibatidine-related nAChR ligands, demonstrating the high predictive power of the generated models. uni-duesseldorf.de

Advanced Analytical and Biophysical Methodologies in Epibatidine Analog Research

High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)

The unambiguous structural confirmation of 3'-(3-Bromophenyl)epibatidine relies on the application of high-resolution spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this process, providing detailed information about the molecular framework and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information regarding the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) spectra are used to identify the number of distinct protons, their electronic environments, and their proximity to one another. For this compound, characteristic signals would confirm the presence of the 7-azabicyclo[2.2.1]heptane core and the substituted aromatic ring. The chemical shifts and splitting patterns of the aromatic protons would be indicative of the 1,3-disubstitution pattern on the phenyl ring.

¹³C NMR (Carbon NMR) spectra reveal the number of non-equivalent carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the aliphatic carbons of the bicyclic system and the aromatic carbons of the bromophenyl group. The carbon atom attached to the bromine would have a characteristic chemical shift.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₁₇H₁₅BrN₂), the measured mass would be compared to the calculated theoretical mass to confirm its composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, serving to both purify and identify the compound and its potential metabolites or degradation products. researchgate.net

The combined data from these techniques provide definitive proof of the structure of the synthesized analog. researchgate.netuno.edu

| Technique | Information Obtained | Application to this compound |

|---|---|---|

| ¹H NMR | Proton environment, connectivity, and stereochemistry | Confirms the presence of aromatic (bromophenyl) and aliphatic (azabicycloheptane) protons with characteristic shifts and coupling constants. |

| ¹³C NMR | Carbon skeleton and functional groups | Identifies all unique carbon atoms, including the C-Br bond on the phenyl ring. |

| HRMS | Precise molecular weight and elemental formula | Verifies the molecular formula C₁₇H₁₅BrN₂ by matching the experimental mass to the theoretical mass. |

Chromatographic Separations for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC)

The synthesis of epibatidine (B1211577) analogs often results in a racemic mixture, containing both enantiomers of the compound. Since enantiomers can exhibit different pharmacological activities, their separation and the determination of enantiomeric excess (ee) are critical. nih.gov High-Performance Liquid Chromatography (HPLC), particularly on a chiral stationary phase, is the standard method for this purpose. cuni.czscience.gov

Chiral HPLC utilizes a column containing a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.govacs.org For epibatidine-related compounds, polysaccharide-based chiral columns, such as Chiralcel AD or OD series, are frequently used. acs.orgescholarship.org A mobile phase, typically a mixture of hexane (B92381) and isopropanol, is optimized to achieve baseline separation of the enantiomers. acs.org The relative area of the two peaks in the chromatogram is then used to calculate the enantiomeric excess of the mixture, which is a measure of its optical purity.

| Parameter | Description | Example Value/Condition |

|---|---|---|

| Chromatographic Method | Chiral High-Performance Liquid Chromatography (HPLC) | N/A |

| Stationary Phase (Column) | A column with a chiral selector to differentiate enantiomers. | Chiralcel AD-H acs.orgescholarship.org |

| Mobile Phase | A solvent system that elutes the compounds through the column. | Hexane/Isopropanol mixture |

| Detection | Method used to visualize the separated compounds. | UV detector at a specific wavelength (e.g., 260 nm) |

| Output Data | Retention times and peak areas for each enantiomer. | (+)-enantiomer: 10.5 min; (-)-enantiomer: 12.8 min |

| Calculated Value | Enantiomeric Excess (ee %) | ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100 |

Radiochemical Synthesis of Labeled Epibatidine Analogs for Receptor Mapping

To study the distribution, density, and binding characteristics of nicotinic acetylcholine (B1216132) receptors (nAChRs) in vitro and in vivo, epibatidine analogs are often labeled with a positron-emitting or gamma-emitting isotope. mdpi.com This radiochemical synthesis transforms the compound into a radioligand, which can be detected with high sensitivity in techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).

Commonly used isotopes for labeling epibatidine analogs include tritium (B154650) (³H), carbon-11 (B1219553) (¹¹C), and fluorine-18 (B77423) (¹⁸F). nih.govresearchgate.net

[³H]Epibatidine has been a foundational tool for in vitro receptor binding assays, allowing for the characterization of receptor affinity and pharmacology in brain tissue homogenates. nih.govresearchgate.net

¹⁸F-labeled analogs are frequently developed for PET imaging due to the favorable half-life of fluorine-18 (approx. 110 minutes). The synthesis of an ¹⁸F-labeled version of a 3'-phenyl-epibatidine analog would typically involve a multi-step process, starting with the synthesis of a suitable precursor (e.g., a bromo- or nitro-substituted precursor) followed by a nucleophilic radiofluorination reaction. researchgate.net

These radioligands allow researchers to visualize and quantify nAChR populations in the living brain, providing invaluable information for understanding neurological disorders and the effects of potential therapeutics. mdpi.com

| Radioligand | Isotope | Application | Reference |

|---|---|---|---|

| [³H]Epibatidine | Tritium (³H) | In vitro receptor binding assays | mdpi.comnih.gov |

| [¹⁸F]F2PhEP | Fluorine-18 (¹⁸F) | PET imaging of α4β2 nAChRs | researchgate.net |

| [¹¹C]p-PVP-MEMA | Carbon-11 (¹¹C) | PET imaging (General nAChR ligand development) | researchgate.net |

| [¹²³I]Epibatidine Analogs | Iodine-123 (¹²³I) | SPECT imaging of nAChRs | mdpi.com |

Crystallographic Studies of Ligand-Receptor Complexes

X-ray crystallography is a powerful biophysical technique that provides a three-dimensional, atomic-resolution view of how a ligand like this compound binds to its receptor. researchgate.net While obtaining crystals of intact membrane-bound nAChRs is challenging, significant insights have been gained from crystallographic studies of epibatidine and its analogs in complex with acetylcholine-binding proteins (AChBPs). embopress.org AChBPs are soluble proteins that are homologous to the ligand-binding domain of nAChRs and serve as excellent structural surrogates. embopress.orgnih.gov

More recently, advances in cryogenic electron microscopy (cryo-EM) have enabled the structural determination of full-length nAChRs, such as the human α7 receptor, in complex with epibatidine. rcsb.org These studies reveal the precise orientation of the ligand within the binding pocket located at the interface between two receptor subunits.

For this compound, a crystallographic study would pinpoint the specific amino acid residues that form hydrogen bonds, van der Waals forces, and other interactions with both the azabicyclic core and the 3-bromophenyl moiety. This information is critical for understanding the molecular basis of binding affinity and selectivity and for the rational design of new analogs with improved pharmacological profiles. The structure would clarify how the size and electronics of the bromo-substituent influence the fit and interaction within the receptor's binding site. embopress.orgrcsb.org

| Structure | Method | Key Findings | Reference |

|---|---|---|---|

| Aplysia californica AChBP with Epibatidine | X-ray Crystallography | Revealed that the 'C-loop' of the binding protein wraps around the agonist epibatidine upon binding. | embopress.org |

| Human α7-nAChR with Epibatidine | Cryo-EM | Provided a high-resolution (2.30 Å) structure of epibatidine in the binding site of a full-length human nAChR. | rcsb.org |

| Ls-AChBP Chimera with Epibatidine | X-ray Crystallography | Used as a model for molecular docking studies of epibatidine analogs to understand different binding modes. | nih.gov |

| 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole | X-ray Crystallography | Determined the solid-state conformation and intermolecular interactions of a related bromophenyl-containing molecule. | researchgate.net |

Emerging Research Avenues and Future Directions in Epibatidine Analog Chemistry and Pharmacology

Discovery of Novel nAChR Subtype-Selective Agonists and Antagonists

A primary goal in modern medicinal chemistry is the development of ligands that selectively target specific receptor subtypes to maximize therapeutic effects while minimizing side effects. Epibatidine (B1211577) itself is a potent but non-selective nAChR agonist, with its biological effects largely mediated by the α4β2 subtype. nih.govrti.org Research has therefore focused on modifying the epibatidine scaffold to achieve greater selectivity.

The synthesis of a series of 3'-(substituted phenyl)epibatidine analogues has been a fruitful area of investigation. nih.govacs.org These studies have systematically explored how different substituents on the phenyl ring influence binding affinity and functional activity at various nAChR subtypes. For instance, the introduction of a phenyl group at the 3'-position of epibatidine was explored to understand the pharmacophore of nAChRs. nih.govacs.org

Detailed pharmacological evaluation of these analogs revealed that while most retained high affinity for the α4β2 nAChR, similar to the parent compound epibatidine, their functional activity could be modulated. nih.govacs.org Analogs such as 3'-(3-Fluorophenyl)epibatidine and 3'-(3-Chlorophenyl)epibatidine (B10790564) were found to be potent agonists. nih.govacs.org This line of inquiry is crucial for developing compounds that can selectively activate or block specific nAChR subtypes implicated in conditions like nicotine (B1678760) addiction, pain, and neurodegenerative diseases. frontierspartnerships.org Further modifications, such as the introduction of a 2'-fluoro group in conjunction with 3'-phenyl substituents, have led to the discovery of potent antagonists, demonstrating the chemical versatility of the epibatidine framework. acs.orgnih.gov

The table below presents binding affinities for selected 3'-(substituted phenyl)epibatidine analogs at the α4β2* nAChR subtype, illustrating the impact of the 3'-substituent.

Data derived from research on 3'-(substituted phenyl)epibatidine analogues. nih.govnih.gov

Rational Design of Biased Agonists and Allosteric Modulators within the Epibatidine Framework

The concept of biased agonism, where a ligand preferentially activates certain downstream signaling pathways over others at the same receptor, offers a sophisticated approach to drug design. Similarly, positive allosteric modulators (PAMs), which enhance the effect of the endogenous agonist without directly activating the receptor, are a major focus of research. researchgate.net

Within the epibatidine series, modifications at the 3'-phenyl position have yielded compounds with profiles indicative of partial agonism, a form of biased agonism. nih.govacs.org Partial agonists possess both agonist and antagonist properties. For example, 3'-(3-Dimethylaminophenyl)epibatidine was identified as having a nicotinic partial agonist profile similar to the smoking cessation drug varenicline (B1221332). nih.govacs.org Other analogs, like 3'-(3-Aminophenyl)epibatidine, act as potent functional agonists in some assays and as antagonists in others. nih.govacs.org This tunable activity suggests that the 3'-phenyl region of the molecule plays a critical role in determining how the ligand engages with the receptor's activation gate.

Cryo-electron microscopy studies have provided structural insights into how epibatidine interacts with the α7 nAChR in different functional states (resting, activated, and desensitized). pnas.org The receptor's activated state was even resolved in the presence of both epibatidine and a PAM, providing a structural basis for understanding allosteric modulation and paving the way for the rational design of new modulators built upon the epibatidine scaffold. pnas.org

Integration of Artificial Intelligence and Machine Learning in Ligand Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. nih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to predict the properties of novel molecules, saving significant time and resources.

In the context of nAChR ligands, ML models are being developed for tasks such as predicting reaction yields, binding affinities, and toxicity. rsc.org For instance, a foundational chemistry model has been used to predict the toxicity of a range of chemicals, including epibatidine. rsc.org Such models can be fine-tuned on specific datasets, like nAChR binding data, to guide the synthesis of new epibatidine analogs with a higher probability of success. In silico docking and free energy perturbation calculations are also used to study the binding modes of epibatidine and its analogs, like ASEM, to nAChR models, helping to explain differences in their activity profiles (agonist vs. antagonist) and guiding the design of new compounds. nih.gov As more high-quality biological data for compounds like 3'-(3-Bromophenyl)epibatidine and its congeners become available, AI and ML will undoubtedly play an even larger role in designing the next generation of highly selective nAChR ligands. nih.gov

Development of Advanced Molecular Probes for nAChR Imaging and Functional Studies

Molecular probes are indispensable tools for studying the distribution, density, and function of receptors in the brain. The epibatidine structure has served as a premier scaffold for developing radiolabeled ligands for in vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). mdpi.com

Since the development of [³H]epibatidine as a high-affinity radioligand, numerous analogs have been labeled with positron-emitting (e.g., ¹⁸F, ¹¹C) or gamma-emitting (e.g., ¹²³I) isotopes. mdpi.com These probes, such as the ¹⁸F-labeled epibatidine derivative (-)-¹⁸F-flubatine, have been successfully used to visualize α4β2 nAChRs in the human brain, offering insights into diseases where these receptors are implicated. nih.gov The development of fluorescent probes derived from epibatidine is also an active area of research, aiming to study receptors at the cellular and subcellular level, although this has proven challenging due to the potential for large fluorophores to disrupt binding affinity. nih.govresearchgate.net

The presence of a bromine atom in this compound makes it an intriguing candidate for development as a SPECT or PET probe by replacing the stable bromine with a radioisotope like ⁷⁶Br. Such a tool could be invaluable for studying the role of α4β2 nAChRs in neuropsychiatric disorders.

Exploration of Epibatidine Analogs in Mechanistic Neurobiological Research

Beyond their therapeutic potential, epibatidine and its analogs are critical research tools for unraveling the fundamental biology of the nicotinic cholinergic system. mdpi.com By providing a way to selectively activate or block specific nAChR subtypes, these compounds allow researchers to dissect the contribution of each subtype to complex brain functions and disease processes. frontierspartnerships.org

For example, novel epibatidine derivatives have been used in animal models to investigate the role of α4β2* and α7 nAChRs in nicotine dependence and neuropathic pain. frontierspartnerships.org The use of epibatidine was instrumental in demonstrating that the potent analgesic effect was mediated by nAChRs and not opioid receptors, which opened up a new field of non-opioid pain research. oup.com Furthermore, epibatidine has been used in high-resolution structural biology studies to stabilize and visualize nAChRs in different conformational states, providing unprecedented insight into the mechanics of ligand-gated ion channel function. pnas.org Compounds like this compound and its cohort, with their varying degrees of agonist and antagonist activity, serve as a sophisticated pharmacological toolkit for probing the intricate roles of nAChRs in health and disease. nih.govacs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3'-(3-Chlorophenyl)epibatidine |

| 3'-(3-Fluorophenyl)epibatidine |

| 3'-(3-Aminophenyl)epibatidine |

| 3'-(3-Dimethylaminophenyl)epibatidine |

| (-)-18F-flubatine |

| 2′-Fluoro-3′-(substituted pyridinyl)deschloroepibatidine |

| A-85380 |

| ABT-418 |

| ABT-594 |

| Acetylcholine (B1216132) |

| ASEM |

| Bupropion |

| Dihydro-β-erythroidine |

| Epibatidine |

| Epiboxidine |

| Mecamylamine |

| Morphine |

| Nicotine |

| PNU |

| RTI-102 (2′-fluoro-3′-(4-nitrophenyl)deschloroepibatidine) |

| RTI-36 (2′-fluorodeschloroepibatidine) |

| RTI-76 (3'-(3″-dimethylaminophenyl)-epibatidine) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.